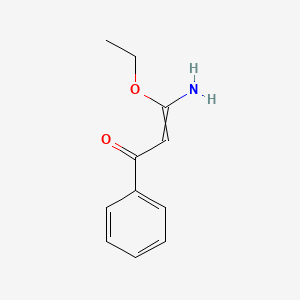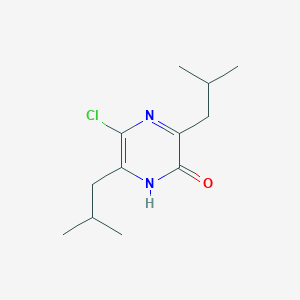
5-Chloro-3,6-bis(2-methylpropyl)pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3,6-bis(2-methylpropyl)pyrazin-2(1H)-one is a synthetic organic compound belonging to the pyrazinone family. Compounds in this family are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,6-bis(2-methylpropyl)pyrazin-2(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. A common synthetic route might include:
Starting Materials: Chlorinated pyrazine derivatives and isobutyl groups.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol.
Steps: The chlorinated pyrazine is reacted with isobutyl bromide under reflux conditions to introduce the isobutyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3,6-bis(2-methylpropyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrazinone ring or the substituents.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various functionalized pyrazinones.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-3,6-bis(2-methylpropyl)pyrazin-2(1H)-one would depend on its specific biological target. Generally, compounds in this family might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their function.
Receptor Modulation: Interacting with cellular receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-3,6-dimethylpyrazin-2(1H)-one: Similar structure but with methyl groups instead of isobutyl groups.
3,6-Diisobutylpyrazin-2(1H)-one: Lacks the chlorine atom but has similar isobutyl groups.
Uniqueness
5-Chloro-3,6-bis(2-methylpropyl)pyrazin-2(1H)-one is unique due to the presence of both chlorine and isobutyl groups, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
91638-91-4 |
|---|---|
Formule moléculaire |
C12H19ClN2O |
Poids moléculaire |
242.74 g/mol |
Nom IUPAC |
5-chloro-3,6-bis(2-methylpropyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C12H19ClN2O/c1-7(2)5-9-11(13)14-10(6-8(3)4)12(16)15-9/h7-8H,5-6H2,1-4H3,(H,15,16) |
Clé InChI |
LNRORMUIPUYLSU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C(N=C(C(=O)N1)CC(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


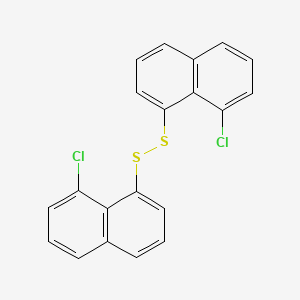
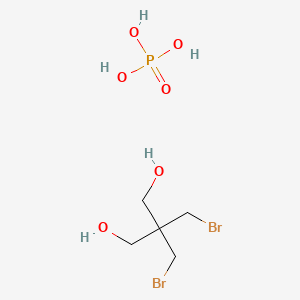
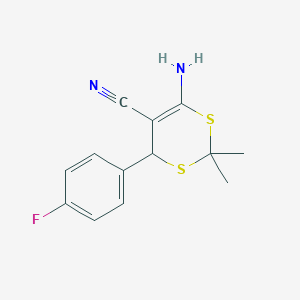

![1-([1,1'-Biphenyl]-2-yl)propan-1-one](/img/structure/B14355632.png)

![Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane](/img/structure/B14355645.png)
![N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide](/img/structure/B14355651.png)
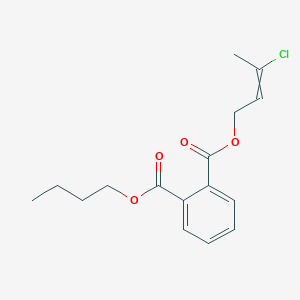
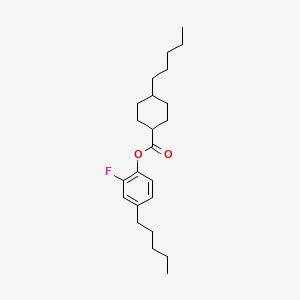

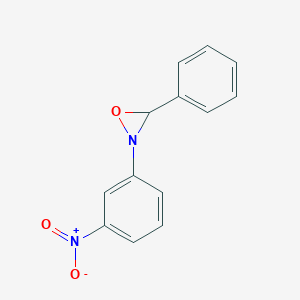
![7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14355682.png)
